6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid
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Description
Synthesis Analysis
The synthesis of quinoline derivatives involves various strategies, including condensation reactions, cyclization, and functional group transformations. While the specific synthesis of "6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid" is not directly outlined, related compounds have been synthesized through processes like the Friedländer synthesis, involving the condensation of 2-aminobenzaldehyde derivatives with ketones or acetoacetic esters to form quinolines, followed by halogenation and functionalization to introduce the desired bromo and carboxylic acid groups.
Molecular Structure Analysis
Quinoline derivatives exhibit a planar aromatic system that significantly influences their chemical behavior, including their reactivity and interaction with biological targets. The presence of the bromo group can facilitate further nucleophilic substitution reactions, while the carboxylic acid group enhances solubility in polar solvents and can participate in the formation of amide or ester derivatives. Molecular structure analysis, such as FT-IR, FT-Raman, NMR, and X-ray crystallography, provides insight into the electronic distribution, molecular geometry, and potential interaction sites of these compounds.
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions. The bromo group in "6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid" makes it a viable candidate for cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of different aryl or alkyl groups. The carboxylic acid functionality allows for the formation of derivatives through condensation reactions with amines or alcohols.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as melting point, boiling point, and solubility, are influenced by their molecular structure. The presence of the bromo and carboxylic acid groups in "6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid" is expected to impact its solubility in organic solvents and water, making it more amenable to various applications in synthesis and pharmaceutical research.
Chemical Properties Analysis
The chemical properties of "6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid" are characterized by its reactivity towards nucleophiles and electrophiles, its acid-base behavior, and its potential to form stable complexes with metals or organic molecules. These properties are crucial for its application in catalysis, organic synthesis, and the development of new materials.
References
Klásek, A., Kořistek, K., Sedmera, P., & Halada, P. (2003). A New Synthesis of 4-Alkyl/Aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and Molecular Rearrangement of Their 3-Bromo Derivatives to 2-Alkyl/Aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic Acids. Heterocycles, 60, 799-815. Heterocycles.
Ulahannan, R. T., Panicker, C., Varghese, H., Musioł, R., Jampílek, J., Alsenoy, C., War, J. A., & Srivastava, S. K. (2015). Molecular structure, FT-IR, FT-Raman, NBO, HOMO and LUMO, MEP, NLO and molecular docking study of 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 184-197. Spectrochimica Acta Part A.
Scientific Research Applications
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General Information
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Potential Applications
- This compound has potential applications in various fields, including medical research, environmental research, and industrial research.
- In medical research, this compound has been studied for its potential role in drug development.
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Quinoline Motifs
- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
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Medicinal Chemistry : Quinolines have become important compounds because of their variety of applications in medicinal and synthetic organic chemistry . They are often used as a core template in drug design due to their broad spectrum of bioactivity .
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Industrial Chemistry : Quinolines also have applications in the field of industrial chemistry .
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Proteomics Research : The compound “6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid” is mentioned as a product for proteomics research applications .
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Medicinal Chemistry : Quinolines have become important compounds because of their variety of applications in medicinal and synthetic organic chemistry . They are often used as a core template in drug design due to their broad spectrum of bioactivity .
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Industrial Chemistry : Quinolines also have applications in the field of industrial chemistry .
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Proteomics Research : The compound “6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid” is mentioned as a product for proteomics research applications .
properties
IUPAC Name |
6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-2-11-3-5-12(6-4-11)17-10-15(18(21)22)14-9-13(19)7-8-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSFLDKXKIJXBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359827 |
Source
|
Record name | 6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |
CAS RN |
350998-45-7 |
Source
|
Record name | 6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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